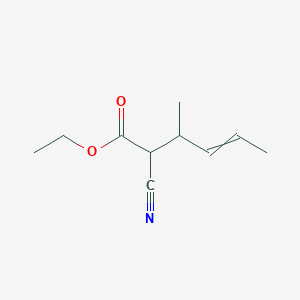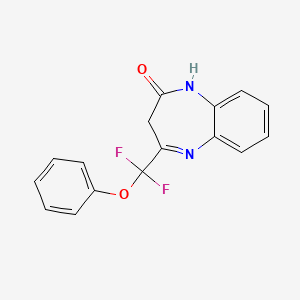![molecular formula C8H15NO2S2 B14223833 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid CAS No. 548761-52-0](/img/structure/B14223833.png)
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid is an organic compound with the molecular formula C7H13NO2S2 This compound is characterized by the presence of a dimethylcarbamothioyl group attached to a sulfanyl group, which is further connected to a methylbutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid typically involves the reaction of dimethylcarbamothioyl chloride with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
化学反応の分析
Types of Reactions
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.
科学的研究の応用
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid involves its ability to interact with thiol groups in proteins and enzymes. The dimethylcarbamothioyl group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various molecular pathways and biological processes, making the compound a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 2-[(Dimethylcarbamothioyl)sulfanyl]acetic acid
- 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid
- 2-[(Dimethylcarbamothioyl)sulfanyl]butanoic acid
Uniqueness
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid backbone This structural variation can influence its reactivity and interactions with other molecules, making it distinct from similar compounds
特性
CAS番号 |
548761-52-0 |
|---|---|
分子式 |
C8H15NO2S2 |
分子量 |
221.3 g/mol |
IUPAC名 |
2-(dimethylcarbamothioylsulfanyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO2S2/c1-5-8(2,6(10)11)13-7(12)9(3)4/h5H2,1-4H3,(H,10,11) |
InChIキー |
QAGDLSUFWZCULC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C(=O)O)SC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)



![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)

![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
